(1-Methyl-1H-indol-2-yl)boronic acid

Suzuki-Miyaura coupling regioselectivity arylindole synthesis

Researchers requiring C2-selective arylation of N-methylindole scaffolds face challenges with positional isomers and free N-H interference. (1-Methyl-1H-indol-2-yl)boronic acid (CAS 191162-40-0) solves both: • Enables exclusive C2 aryl installation via Suzuki-Miyaura coupling, inaccessible from C3/C5/C7-boronic acid isomers. • N-Methyl group eliminates competing N-arylation and protodeboronation, improving yields with base-sensitive electrophiles. • 98% HPLC purity with batch-specific COA (NMR, HPLC, MS) ensures reproducible results. Multiple pack sizes available; global shipping.

Molecular Formula C9H10BNO2
Molecular Weight 174.99 g/mol
CAS No. 191162-40-0
Cat. No. B067260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indol-2-yl)boronic acid
CAS191162-40-0
Molecular FormulaC9H10BNO2
Molecular Weight174.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2N1C)(O)O
InChIInChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3
InChIKeyCBPBJUTWVXLSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-indol-2-yl)boronic Acid: Overview and Procurement Guide


(1-Methyl-1H-indol-2-yl)boronic acid (CAS 191162-40-0; molecular formula C9H10BNO2; MW 174.99 g/mol) is an N-methylated indole-2-boronic acid that serves as a key organoboron building block for the introduction of the 1-methylindol-2-yl moiety via palladium-catalyzed cross-coupling . The compound features a boronic acid group at the C2 position of the N-methylindole scaffold, enabling efficient Suzuki-Miyaura coupling with aryl/heteroaryl halides to generate 2-arylindole derivatives . This specific substitution pattern (N1-methyl, C2-B(OH)₂) distinguishes it from other indole boronic acid isomers and N-protected variants in both reactivity profile and synthetic utility.

Why Generic Substitution Fails: Positional Isomerism and N-Protection Effects


In-class indole boronic acids cannot be interchangeably substituted due to fundamentally different coupling outcomes driven by boronic acid positional isomerism (C2 vs. C3 vs. C5 vs. C7) and N-substitution status. The C2-boronic acid isomer (the target compound) installs the aryl group at the electronically distinct 2-position of indole, yielding a regioisomer that is synthetically inaccessible from C3-, C5-, or C7-boronic acid analogs . Furthermore, the N-methyl group eliminates the free N-H functionality present in unprotected indole-2-boronic acid, thereby avoiding competing N-arylation side reactions and protodeboronation pathways that can erode yield in couplings with base-sensitive electrophiles [1]. Selection of this specific isomer and N-methylation state is therefore not a matter of vendor preference but of regiochemical and chemoselective necessity.

Quantitative Procurement Evidence and Performance Data


Regioselectivity: C2 vs. C3 Boronic Acid in Suzuki Coupling

The C2-boronic acid isomer (target compound) exclusively delivers 2-arylindole products upon Suzuki coupling with aryl halides. In contrast, use of (1-methyl-1H-indol-3-yl)boronic acid yields the 3-arylindole regioisomer—a structurally distinct product with different biological and physicochemical properties . This regiochemical exclusivity is intrinsic to the boronic acid position, not the reaction conditions. While direct comparative coupling yields between the C2 and C3 isomers under identical conditions are not reported in accessible literature, the positional isomerism represents a qualitative but absolute differentiation for procurement decisions [1].

Suzuki-Miyaura coupling regioselectivity arylindole synthesis

N-Methyl Protection: Stability and Chemoselectivity Advantage

N-Methylation of the indole nitrogen eliminates the acidic N-H proton present in unprotected indole-2-boronic acid. This modification prevents competing N-arylation side reactions during Suzuki couplings with base-sensitive aryl halides, and reduces susceptibility to protodeboronation under aqueous basic conditions [1]. While no direct quantitative protodeboronation rate comparison is available, the N-methyl group is a standard strategy to enhance the stability and synthetic utility of indole boronic acids compared to their free N-H counterparts . The MIDA boronate ester of 1-methylindole-2-boronic acid is noted for enhanced ambient stability relative to the free boronic acid, underscoring the importance of N-substitution in the broader indole boronic acid family [2].

N-protection strategy protodeboronation chemoselectivity

Commercial Purity Grades for Procurement

Commercially available (1-Methyl-1H-indol-2-yl)boronic acid is supplied at two primary purity grades: 95% (Thermo Fisher Scientific/Alfa Aesar, Fisher Scientific) and ≥98% by HPLC (ChemImpex, BLD Pharmatech, Bidepharm) . The 98% HPLC-verified grade is accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . While this does not represent a direct comparator study, the availability of higher-purity (98%) HPLC-verified material with full analytical documentation provides a tangible procurement differentiation for applications requiring rigorous quality control, such as GMP intermediate synthesis or structure-activity relationship (SAR) studies where impurity profiles may confound biological results.

purity specification HPLC quality control

Melting Point Consistency for Identity Confirmation

The reported melting point range for (1-Methyl-1H-indol-2-yl)boronic acid varies among commercial sources: 108-112°C (Thermo Fisher/Alfa Aesar, Fisher Scientific) versus 130-136°C (ChemImpex) . This discrepancy may reflect differences in measurement conditions, polymorphic forms, or residual solvent content. Users should verify the melting point specification with their selected vendor and use the provided value for incoming identity confirmation. No direct comparative study of the two melting point ranges is available in the public literature.

melting point characterization quality control

Synthetic Route and Intermediate Utility

The synthesis of (1-Methyl-1H-indol-2-yl)boronic acid has been documented in patent literature, with a reported yield of approximately 52% via reaction of N-methylindole with triisopropyl borate [1]. This compound is further cited as an intermediate in patent applications for the synthesis of polycyclic allosteric SHP2 inhibitors , establishing a direct link to pharmaceutical development programs. While no head-to-head synthetic yield comparison with alternative routes is provided, the patent documentation confirms the compound's role as a validated building block in drug discovery pipelines, supporting its procurement for medicinal chemistry applications.

synthesis patent intermediate

Recommended Research and Industrial Application Scenarios


2-Arylindole Libraries for Medicinal Chemistry SAR

Procure this compound when the synthetic objective requires introduction of an aryl/heteroaryl group specifically at the C2 position of an N-methylindole scaffold. The C2-boronic acid functionality enables Suzuki-Miyaura coupling with diverse aryl halides to generate 2-arylindole derivatives . This application is directly validated by the compound's use in SHP2 inhibitor patent families, where the 2-arylindole core is a critical pharmacophoric element . For SAR studies requiring systematic variation of the C2 aryl substituent, the 98% HPLC-verified grade is recommended to minimize impurity-related confounding of biological activity readouts .

API Intermediates with N-Methylindole Core

Use (1-Methyl-1H-indol-2-yl)boronic acid as a key building block in multi-step API synthesis where the N-methylindole core is a privileged scaffold. The compound is commercially designated as a pharmaceutical intermediate for Suzuki-Miyaura coupling applications . Its role in constructing polycyclic allosteric SHP2 inhibitors—a class of therapeutic candidates—demonstrates its utility in drug development pipelines . For GMP or preclinical development applications, procurement of ≥98% purity material with full analytical documentation (NMR, HPLC, MS) is essential to meet regulatory quality expectations .

Regioselective Functionalization Without N-H Interference

Select (1-Methyl-1H-indol-2-yl)boronic acid when the synthetic route requires an indole-2-boronic acid but cannot tolerate the free N-H proton. The N-methyl group eliminates the need for subsequent deprotection steps and prevents competing N-arylation during Suzuki couplings with base-sensitive or multifunctional aryl halides . This is particularly relevant when coupling partners contain electrophilic functional groups (e.g., esters, nitriles, primary alkyl halides) that may react with free N-H nucleophiles. The N-methylated structure also reduces protodeboronation under aqueous basic conditions, potentially improving isolated yields relative to unprotected indole-2-boronic acid .

Quality-Controlled Building Block for Reproducible Method Development

For method development and reaction optimization studies where batch-to-batch reproducibility is paramount, select the 98% HPLC-verified grade from suppliers such as ChemImpex, BLD Pharmatech, or Bidepharm . These vendors provide batch-specific certificates of analysis including HPLC purity data, NMR spectra, and in some cases LC-MS and GC data . This analytical transparency enables troubleshooting of failed couplings, verification of reagent identity before critical reactions, and consistent reproduction of published synthetic procedures across different laboratories and time points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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